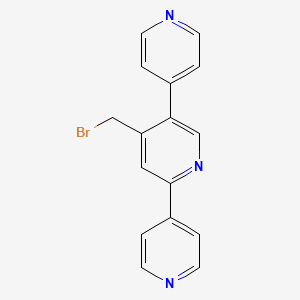

4-(bromomethyl)-2,5-dipyridin-4-ylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

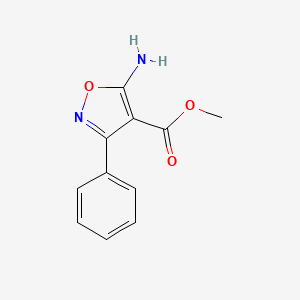

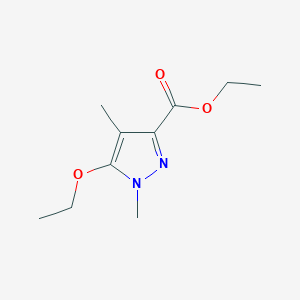

4-(ブロモメチル)-2,5-ジピリジン-4-イルピリジンは、ブロモピリジン類に属する有機化合物です。この化合物は、ピリジン環にブロモメチル基が結合し、さらに2つのピリジン環が置換していることを特徴としています。この化合物のユニークな構造は、様々な化学合成や用途において貴重な中間体となっています。

2. 製法

合成ルートと反応条件

4-(ブロモメチル)-2,5-ジピリジン-4-イルピリジンの合成は、通常、前駆体化合物の臭素化を伴います。一般的な方法の一つは、ラジカル開始剤の存在下、N-ブロモスクシンイミド(NBS)を臭素化剤として用いる方法です。 この反応は、ジクロロメタンまたはアセトニトリルなどの適切な溶媒中で、制御された温度および照射条件下で行われます .

工業生産方法

工業的な設定では、4-(ブロモメチル)-2,5-ジピリジン-4-イルピリジンの製造には、反応物がパイプライン反応器内で混合および反応される連続フロープロセスが用いられる場合があります。 この方法は、反応条件をよりよく制御し、最終生成物の収率と純度を向上させることができます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-2,5-dipyridin-4-ylpyridine typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile under controlled temperature and illumination conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a pipeline reactor. This method allows for better control over reaction conditions and improved yield and purity of the final product .

化学反応の分析

反応の種類

4-(ブロモメチル)-2,5-ジピリジン-4-イルピリジンは、次のような様々な種類の化学反応を起こします。

置換反応: ブロモメチル基は、アミン、チオール、アルコキシドなどの他の求核剤と置換することができます。

酸化反応: この化合物は、対応するピリジンN-オキシドを形成するために酸化することができます。

還元反応: ブロモメチル基の還元は、メチル置換ピリジンの形成につながる可能性があります。

一般的な試薬と条件

置換: ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中のアジ化ナトリウムまたはチオレートカリウムなどの求核剤。

酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの酸化剤。

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤。

主な生成物

置換: アジド、チオ、またはアルコキシ誘導体の形成。

酸化: ピリジンN-オキシドの形成。

還元: メチル置換ピリジンの形成。

4. 科学研究での用途

4-(ブロモメチル)-2,5-ジピリジン-4-イルピリジンは、科学研究において幅広い用途があります。

化学: 複雑な有機分子の合成や配位化合物の合成における中間体として用いられています。

生物学: 生物学的アッセイにおけるリガンドとしての可能性や、生物活性分子の構成要素としての可能性について研究されています。

医学: 特に新規治療薬の設計における創薬および開発における可能性が探求されています。

工業: 特定の性質を持つ特殊化学薬品や材料の生産に利用されています。

科学的研究の応用

4-(Bromomethyl)-2,5-dipyridin-4-ylpyridine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.

Biology: Investigated for its potential as a ligand in biological assays and as a building block for bioactive molecules.

Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

4-(ブロモメチル)-2,5-ジピリジン-4-イルピリジンの作用機序は、その反応性と他の分子との相互作用に大きく依存します。ブロモメチル基は非常に反応性が高く、求核剤と共有結合を形成し、新しい化合物を形成することができます。 ピリジン環は、配位化学に参加し、金属イオンと錯体を形成し、様々な生化学経路に影響を与えることができます .

6. 類似の化合物との比較

類似の化合物

4-(ブロモメチル)ピリジン: 単一のピリジン環を持つより単純なアナログ。

2,5-ジピリジン-4-イルピリジン: ブロモメチル基を欠いているが、類似のピリジン骨格を持つ。

4-(クロロメチル)-2,5-ジピリジン-4-イルピリジン: ブロモメチル基の代わりにクロロメチル基を持つ類似の構造。

独自性

4-(ブロモメチル)-2,5-ジピリジン-4-イルピリジンは、ブロモメチル基と複数のピリジン環の両方が存在するためにユニークです。 この組み合わせは、明確な反応性と配位特性を付与し、合成化学や材料科学における様々な用途に適した汎用性の高い化合物となっています .

類似化合物との比較

Similar Compounds

4-(Bromomethyl)pyridine: A simpler analog with a single pyridine ring.

2,5-Dipyridin-4-ylpyridine: Lacks the bromomethyl group but has a similar pyridine framework.

4-(Chloromethyl)-2,5-dipyridin-4-ylpyridine: Similar structure with a chloromethyl group instead of a bromomethyl group.

Uniqueness

4-(Bromomethyl)-2,5-dipyridin-4-ylpyridine is unique due to the presence of both the bromomethyl group and the multiple pyridine rings. This combination imparts distinct reactivity and coordination properties, making it a versatile compound for various applications in synthetic chemistry and material science .

特性

分子式 |

C16H12BrN3 |

|---|---|

分子量 |

326.19 g/mol |

IUPAC名 |

4-(bromomethyl)-2,5-dipyridin-4-ylpyridine |

InChI |

InChI=1S/C16H12BrN3/c17-10-14-9-16(13-3-7-19-8-4-13)20-11-15(14)12-1-5-18-6-2-12/h1-9,11H,10H2 |

InChIキー |

GTMOCZGHVMDDTA-UHFFFAOYSA-N |

正規SMILES |

C1=CN=CC=C1C2=NC=C(C(=C2)CBr)C3=CC=NC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B11809903.png)

![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11809932.png)